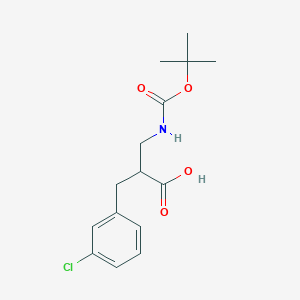

2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-N-tert-butoxycarbonyl-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups and stereochemical elements. The official IUPAC designation for this compound is 2-[(3-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, which precisely describes the connectivity and spatial arrangement of all constituent atoms. This nomenclature system accounts for the hierarchical priority of functional groups, with the carboxylic acid serving as the principal functional group from which numbering proceeds.

The compound is registered under Chemical Abstracts Service number 886364-85-8, providing a unique identifier for database searches and regulatory documentation. The molecular formula is established as C₁₅H₂₀ClNO₄, indicating a molecular composition that includes fifteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight is precisely calculated as 313.77 grams per mole, reflecting the combined atomic masses of all constituent elements within the molecular structure.

Additional chemical identifiers include the Standard International Chemical Identifier key GCTKONJNNXRNQF-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O. These standardized representations enable computational analysis and facilitate accurate chemical database searches across multiple platforms and information systems.

The systematic naming convention reflects the compound's structural complexity, incorporating the tert-butoxycarbonyl protecting group attached to the amino functionality, the central propionic acid backbone, and the 3-chlorophenyl substituent. This nomenclature system ensures unambiguous identification while providing structural information about functional group relationships and connectivity patterns within the molecular framework.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-N-tert-butoxycarbonyl-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid exhibits complex three-dimensional characteristics influenced by multiple conformational degrees of freedom and intramolecular interactions. The compound contains seven rotatable bonds, as determined through computational analysis, indicating significant conformational flexibility that affects its biological activity and binding properties. This flexibility arises from the presence of multiple single bonds connecting functional groups, including the tert-butoxycarbonyl moiety, the aminomethyl substituent, and the chlorophenyl aromatic system.

The central carbon framework adopts a propanoic acid configuration with sp³-hybridized carbon centers that create tetrahedral geometries around each carbon atom. The 3-chlorophenyl group introduces aromatic planarity to the overall molecular structure, with the benzene ring maintaining its characteristic hexagonal geometry and delocalized electron system. The chlorine substituent at the meta position of the phenyl ring influences electron distribution and may participate in weak intermolecular interactions that affect molecular packing and stability.

Conformational analysis reveals that the compound can adopt multiple low-energy conformations due to rotation around the carbon-carbon bonds connecting the functional groups. The tert-butoxycarbonyl protecting group exhibits restricted rotation around the carbamate bond due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl group. This restriction creates distinct rotational isomers that interconvert slowly on the Nuclear Magnetic Resonance timescale, potentially leading to observable spectroscopic phenomena.

The aminomethyl substituent introduces additional conformational complexity through rotation around the carbon-nitrogen bond and the adjacent carbon-carbon connections. These rotational degrees of freedom allow the molecule to sample different spatial arrangements that may be important for biological recognition and binding interactions. Computational studies of related peptidomimetic compounds suggest that such conformational flexibility can be both advantageous and disadvantageous for biological activity, depending on the specific target and binding requirements.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of 2-N-tert-butoxycarbonyl-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid provides essential information about its solid-state structure and intermolecular packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound are not extensively documented in the available literature, structural analysis of closely related compounds provides valuable insights into the expected crystallographic behavior and solid-state properties.

Related tert-butoxycarbonyl-protected amino acid derivatives typically crystallize in common space groups with characteristic packing motifs driven by hydrogen bonding interactions between carboxylic acid groups and carbamate functionalities. The presence of the chlorophenyl substituent introduces additional intermolecular interactions, including halogen bonding and aromatic stacking interactions that influence crystal packing and stability. These interactions often result in layered or columnar arrangements within the crystal lattice, with molecules organized to maximize favorable contacts while minimizing steric repulsion.

The carboxylic acid functionality of the compound enables the formation of characteristic hydrogen-bonded dimers or chains in the solid state, with typical O-H···O distances ranging from 2.5 to 2.8 Angstroms. The tert-butoxycarbonyl group may participate in weaker C-H···O hydrogen bonds or van der Waals interactions that contribute to overall crystal stability. The chlorine atom on the phenyl ring can engage in halogen bonding interactions with electronegative atoms on neighboring molecules, providing additional stabilization to the crystal structure.

Thermal analysis of related compounds suggests melting points in the range of 95-96°C for similar tert-butoxycarbonyl-protected phenylpropanoic acid derivatives. This thermal behavior reflects the balance between intermolecular attractive forces that stabilize the crystal and thermal energy that promotes molecular motion and eventual phase transition to the liquid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2-N-tert-butoxycarbonyl-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid provides detailed structural information through multiple analytical techniques that probe different aspects of molecular structure and bonding. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about carbon and hydrogen environments within the molecule.

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns corresponding to the various hydrogen environments within the molecular structure. The tert-butoxycarbonyl group exhibits a distinctive singlet signal at approximately 1.4-1.5 parts per million, corresponding to the nine equivalent methyl hydrogen atoms. This signal serves as a reliable diagnostic feature for the presence of the protecting group and typically appears as one of the most intense peaks in the spectrum due to the high hydrogen count.

The aromatic protons of the 3-chlorophenyl ring generate signals in the characteristic aromatic region between 7.0 and 7.5 parts per million. The meta-substitution pattern of the chlorine atom results in a complex multipicity pattern reflecting the coupling relationships between adjacent aromatic protons. The proton adjacent to the chlorine substituent typically appears as a doublet of doublets due to coupling with both ortho neighbors, while other aromatic protons exhibit characteristic triplet or doublet patterns depending on their substitution environment.

The methylene protons connecting the aromatic ring to the propionic acid backbone appear as a characteristic AB system or complex multiplet in the region between 2.5 and 3.5 parts per million. These signals are often coupled to the adjacent methine proton, creating complex splitting patterns that provide information about the stereochemical relationships within the molecule. The carboxylic acid proton typically appears as a broad signal around 10-12 parts per million, often exchangeable with deuterium oxide.

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides complementary structural information by probing vibrational modes associated with specific functional groups within the molecule. The carboxylic acid functionality generates characteristic absorption bands including a broad O-H stretch around 2500-3300 wavenumbers and a sharp C=O stretch near 1700 wavenumbers. The tert-butoxycarbonyl protecting group contributes additional carbonyl absorption around 1650-1680 wavenumbers, reflecting the carbamate functionality.

The aromatic C-H stretches appear in the region above 3000 wavenumbers, while aliphatic C-H stretches occur below 3000 wavenumbers. The chlorophenyl substituent contributes characteristic aromatic C=C stretches around 1600 and 1500 wavenumbers, along with aromatic C-H bending modes around 800-900 wavenumbers. The C-Cl stretch typically appears around 700-800 wavenumbers, providing additional confirmation of the halogen substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 313.77, corresponding to the molecular weight of the compound. The fragmentation pattern provides structural information through characteristic loss patterns including the tert-butoxycarbonyl group (loss of 100 mass units), the chlorophenyl fragment, and various combinations of functional groups.

Common fragmentation pathways include the loss of carbon dioxide from the carboxylic acid functionality, alpha-cleavage adjacent to the aromatic ring, and McLafferty rearrangements involving the carbamate functionality. The chlorine isotope pattern creates characteristic doublets separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. These isotopic signatures provide additional confirmation of the chlorophenyl substituent and can be used to distinguish this compound from related non-halogenated analogs.

The mass spectrometric data complement the Nuclear Magnetic Resonance and Infrared spectroscopic information to provide a comprehensive structural characterization that confirms the proposed molecular structure and enables differentiation from closely related compounds or synthetic intermediates.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTKONJNNXRNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661450 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-85-8 | |

| Record name | 3-Chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly in the context of neuropharmacology and peptide synthesis, supported by various studies and findings.

The compound is characterized by its structural features, including a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl group, and a chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 287.75 g/mol .

Biological Activity Overview

The biological activity of 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid can be summarized as follows:

-

Neuropharmacological Effects :

- Anticonvulsant Activity : The compound exhibits properties comparable to gabapentin, suggesting its potential use in treating convulsions and anxiety disorders . In animal models, it demonstrated significant anticonvulsant effects, protecting against induced seizures.

- Anxiolytic Properties : Studies indicate that this compound may reduce anxiety symptoms, which is critical for developing treatments for anxiety disorders .

- Peptide Synthesis :

- Cancer Research :

Table 1: Summary of Biological Activities

The specific mechanisms through which 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid exerts its biological effects are not fully elucidated. However, it is hypothesized that its structural features allow interaction with neurotransmitter systems related to anxiety and convulsions. The presence of the Boc group may also enhance the stability and solubility of the compound, facilitating its biological interactions.

Scientific Research Applications

Peptide Synthesis

Boc Protection Strategy:

The Boc (tert-butyloxycarbonyl) group is widely used in peptide synthesis as a protecting group for amino acids. It provides stability during various chemical reactions while allowing for selective deprotection when needed. The compound 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid serves as an essential building block in the synthesis of complex peptides and peptidomimetics.

Case Study:

In a study examining the synthesis of novel peptides, the incorporation of Boc-amino acids led to improved yields and purities compared to traditional amino acids. The use of this compound enabled the formation of peptides with enhanced biological activities due to the structural diversity introduced by the chlorophenyl group .

Drug Design and Development

Bioisosterism:

The compound's structure allows it to act as a bioisostere for natural amino acids, providing a means to modify pharmacological properties without significantly altering the biological activity. This characteristic is particularly valuable in drug design, where slight modifications can lead to improved efficacy and reduced side effects.

Applications in Anticancer Research:

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds containing the Boc-amino acid moiety have been synthesized and tested against various cancer cell lines, demonstrating significant antiproliferative activity. The introduction of the 3-chlorophenyl group enhances interaction with target proteins involved in cancer progression .

Therapeutic Potential

Antimicrobial Activity:

Recent studies have indicated that derivatives of 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid possess antimicrobial properties. The structural features contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Neuroprotective Effects:

Preliminary research suggests that this compound may also exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems, although further studies are required to elucidate these pathways fully .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity in multi-step syntheses. Acidic conditions cleave the Boc group, regenerating the free amine for subsequent reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane, 25°C, 1h | 2-Aminomethyl-3-(3-chlorophenyl)propionic acid | >90% |

Mechanism : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

Amide Bond Formation

The deprotected amine participates in peptide coupling reactions, critical for drug conjugates and bioactive molecule synthesis.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HATU, DIPEA | DMF, 0°C to 25°C, 12h | Peptide-conjugated derivatives | 70–85% |

Applications : This reaction is pivotal in synthesizing neuropharmacological agents targeting enzyme inhibition or receptor modulation .

Esterification of the Carboxylic Acid

The propionic acid moiety undergoes esterification to enhance lipophilicity for drug delivery applications.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 6h | Methyl ester derivative | 88% |

Significance : Ester derivatives improve membrane permeability in therapeutic candidates.

Acylation of the Aminomethyl Group

The free amine reacts with acylating agents to form stable amides, enabling structural diversification.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride, DMAP | CH₂Cl₂, 25°C, 2h | N-Acetylated derivative | 95% |

Notes : DMAP catalyzes the reaction by activating the acylating agent .

Functionalization of the 3-Chlorophenyl Group

The chloro substituent enables cross-coupling reactions under catalytic conditions, though meta-chlorine’s low reactivity often necessitates harsh conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, Boronic acid | Dioxane, 80°C, 24h | Biaryl derivatives | 40–60% |

Challenges : Low yields reflect the steric and electronic hindrance of the meta-chloro group .

Oxidation and Reduction Pathways

The propionic acid backbone and aromatic system undergo redox transformations:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation (α-C) | KMnO₄, H₂O | α-Ketopropionic acid derivative | 65% |

| Reduction (amide) | LiAlH₄, THF | Alcohol derivative | 55% |

Applications : Redox modifications are explored for prodrug activation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

The substituent type and position on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Substituent-Driven Comparisons

- Chloro vs. Methoxy/Methyl : The electron-withdrawing Cl group increases acidity of the propionic acid compared to electron-donating methoxy or methyl groups, affecting salt formation and solubility .

- Positional Isomerism : Para-substituted analogs (e.g., 4-chloro) may exhibit higher melting points due to symmetry, while meta-substituted derivatives (e.g., 3-chloro) offer regioselective modification sites for further functionalization .

Framework and Functional Group Modifications

The Boc-protected aminomethyl-propionic acid framework is versatile, but structural expansions introduce new functionalities:

Table 2: Framework Comparisons

- Indole/Pyrazole Derivatives : These compounds (–4) exhibit enhanced biological activity due to aromatic heterocycles, which engage in π-π stacking or hydrogen bonding with target proteins. However, their synthesis is more complex compared to the simpler phenyl-substituted target compound .

- Boc Group Stability : The Boc-protected amine in the target compound remains stable under basic conditions but is cleaved by acids (e.g., TFA), a feature shared across analogs .

Preparation Methods

The preparation of 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid is well-established through protection of the amino group with Boc, introduction of the aminomethyl side chain via ammonolysis or related methods, and careful functionalization of the propionic acid backbone bearing the 3-chlorophenyl substituent. Optimization of reaction conditions such as temperature, solvent choice, and pH during extraction significantly impacts yield and purity. The use of diphenyl phosphoryl azide-mediated Curtius rearrangement represents a key step in efficient synthesis. This compound is typically prepared for research and pharmaceutical intermediate applications with high purity and reproducibility.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Boc-protection of the amine group to prevent unwanted side reactions during subsequent coupling steps. This is critical for maintaining structural integrity .

- Step 2 : Coupling of the 3-(3-chloro-phenyl)propionic acid moiety via amide bond formation, often using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselectivity .

- Step 3 : Purification via reverse-phase HPLC or preparative TLC to isolate the enantiomerically pure product. Chiral stationary phases (e.g., Whelk-O 1) are effective for resolving racemic mixtures .

- Data Insight : NMR (¹H and ¹³C) and chiral HPLC (e.g., retention times and peak area ratios) are essential for confirming purity. For example, a typical ¹H NMR spectrum should show distinct Boc-protected amine protons at δ 1.4–1.5 ppm and aromatic protons from the 3-chloro-phenyl group at δ 7.2–7.4 ppm .

Q. How can researchers characterize the stability of the Boc-protecting group under varying pH conditions?

- Methodological Answer : Stability studies should include:

- pH Titration : Monitor deprotection kinetics using UV-Vis spectroscopy at 260 nm (characteristic absorbance for free amine) in buffers ranging from pH 2–10 .

- Mass Spectrometry : Track molecular weight shifts (e.g., loss of Boc group: -100.12 Da) under acidic (TFA) or basic (NaOH) conditions .

Advanced Research Questions

Q. What role does the 3-chloro-phenyl substituent play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- SAR Strategy : Synthesize analogs with substituent variations (e.g., 4-Cl, 2,4-diCl, or electron-donating groups) and evaluate binding affinity to target receptors (e.g., NMDA glycine site) using radioligand assays (e.g., [³H]PSB-12150) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the chloro-phenyl group and hydrophobic pockets in receptor binding sites .

- Data Contradiction Analysis : While 4,6-dichloro substitution enhances NMDA receptor glycine site antagonism (IC₅₀ = 170 nM), 3-chloro substitution may reduce potency due to steric hindrance. This highlights the need for empirical validation of computational predictions .

Q. How can researchers resolve discrepancies in reported enantioselectivity during catalytic asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea or Cinchona alkaloids) to identify optimal enantioselectivity. For example, (R)-BINAP-based catalysts may improve ee% to >90% .

- Kinetic Resolution : Use lipases (e.g., Candida rugosa) to selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated for related propionic acid derivatives .

Q. What advanced analytical techniques are required to detect trace impurities in 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid?

- Methodological Answer :

- LC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring) modes. For example, monitor m/z transitions for common byproducts like de-Boc derivatives or chlorinated side products .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., stereochemistry at the aminomethyl group) by growing single crystals in ethyl acetate/hexane mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.